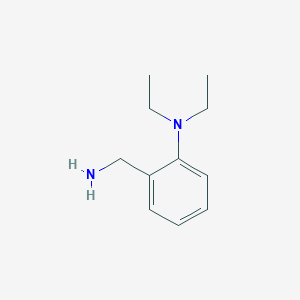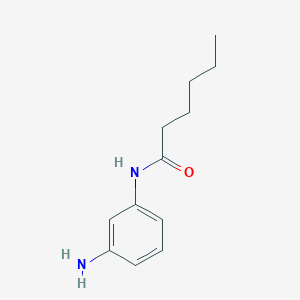![molecular formula C17H27N3O2 B1278153 Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate CAS No. 681508-91-8](/img/structure/B1278153.png)
Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate
Übersicht
Beschreibung
The compound "Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate" is a derivative of piperazine featuring a tert-butyl group and a carboxylate group. Piperazine derivatives are known for their biological activity and are often used as intermediates in the synthesis of various biologically active compounds. The tert-butyl group is a common protecting group in organic synthesis, and the presence of a methylamino group suggests potential for interaction with biological systems .
Synthesis Analysis
The synthesis of related piperazine derivatives typically involves multi-step reactions, starting from simple precursors. For example, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was achieved through amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Other methods include condensation reactions , modified Bruylants approaches , and nucleophilic substitution reactions . These methods yield key intermediates for further chemical transformations, with varying degrees of complexity and yield.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which often adopts a chair conformation. The spatial arrangement of substituents around the piperazine ring can influence the overall molecular conformation and, consequently, the biological activity of the compound. For instance, the crystal structure of a related compound showed that the piperazine ring adopts a chair conformation, and the dihedral angles between the rings in the molecule are indicative of its three-dimensional shape . Single crystal X-ray diffraction data is commonly used to confirm the molecular structure .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. These reactions include further amination, acylation, sulfonation, and substitution reactions . The reactivity of these compounds makes them versatile intermediates in the synthesis of more complex molecules, such as pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of tert-butyl and carboxylate groups can affect the compound's solubility in organic solvents. The intermolecular interactions, such as hydrogen bonding and π-π stacking, can contribute to the stability and crystallinity of the compound . Density functional theory (DFT) calculations, along with spectroscopic methods like NMR and IR, are often used to predict and confirm these properties .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate and its derivatives are synthesized using various chemical processes. For instance, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was prepared using a modified Bruylants approach, highlighting its steric congestion and novel chemistry, which is pharmacologically significant (Gumireddy et al., 2021). Similarly, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is an important intermediate for biologically active benzimidazole compounds, synthesized through a low-cost amination process (Liu Ya-hu, 2010).
Crystallography and Molecular Structure
The crystal and molecular structures of these compounds have been extensively studied. The crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, for example, was characterized using spectroscopic methods and single crystal X-ray diffraction data, revealing a three-dimensional architecture (Sanjeevarayappa et al., 2015).
Anticorrosive Properties
Research has also focused on the application of these compounds in industrial contexts. For instance, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated significant anticorrosive behavior for carbon steel in acidic environments, showing high inhibition efficiency and strong adsorption on metal surfaces (Praveen et al., 2021).
Biological Activity
Some derivatives of tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate have been studied for their biological activities. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were synthesized and tested against several microorganisms, showing moderate antibacterial and antifungal activities (Kulkarni et al., 2016).
Safety And Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
tert-butyl 4-[4-(methylaminomethyl)phenyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15-7-5-14(6-8-15)13-18-4/h5-8,18H,9-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERAVZPFPZKVCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428173 | |
| Record name | tert-Butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate | |
CAS RN |
681508-91-8 | |
| Record name | tert-Butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)
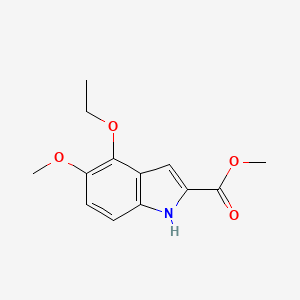


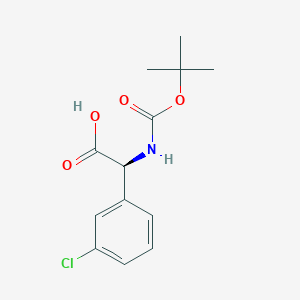



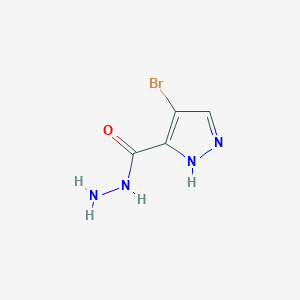

![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)
